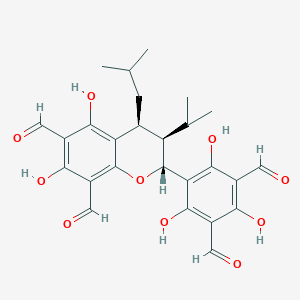

sideroxylonal A

Description

Properties

IUPAC Name |

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDMQGEKNBIPF-FLFOAQQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sideroxylonal A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sideroxylonal A, a prominent member of the formylated phloroglucinol compounds (FPCs), is a class of plant secondary metabolites demonstrating significant bioactivity. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of sideroxylonal A. Detailed experimental protocols for its extraction and quantification are presented, alongside a summary of its concentration in various Eucalyptus species. Furthermore, this document elucidates the biosynthetic pathway of sideroxylonal A and outlines a typical experimental workflow for its analysis, supported by visual diagrams to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of Sideroxylonals

Sideroxylonals, including sideroxylonal A, B, and C, are predominantly found within the genus Eucalyptus of the Myrtaceae family. These compounds are key chemical markers in the foliage of several eucalypt species and play a role in the plant's defense mechanisms.

Distribution in Eucalyptus Species

Sideroxylonals have been isolated from various tissues of several Eucalyptus species. The leaves are the primary repository of these compounds, although they have also been detected in flowers and stems. Notable species containing sideroxylonals include:

-

Eucalyptus sideroxylon (Red Ironbark): Sideroxylonal A and B have been isolated from the extracts of this species.[1]

-

Eucalyptus melliodora (Yellow Box): Sideroxylonal C has been identified in the leaves of this species.[1]

-

Eucalyptus loxophleba (York Gum): This species is a known source of various formylated phloroglucinols, including sideroxylonals.

-

Eucalyptus albens (White Box): Sideroxylonal C has been isolated from the flowers of this eucalypt.

-

Eucalyptus polyanthemos (Red Box)

-

Eucalyptus grandis [1]

Quantitative Distribution of Sideroxylonals

The concentration of sideroxylonals can vary significantly between different Eucalyptus species and even within individual plants, depending on factors such as leaf age and environmental conditions. Younger leaves often exhibit higher concentrations of these defensive compounds.

| Eucalyptus Species | Plant Part | Compound(s) | Concentration (mg/g dry weight) | Reference |

| E. melliodora | Leaves | Total Sideroxylonals | Up to 52 | [2] |

| E. loxophleba ssp. lissophloia | Leaves | Total Sideroxylonals | Up to 100 | [2] |

| E. sideroxylon | Leaves | Sideroxylonal A and B | Not specified | [1] |

| E. melliodora | Leaves | Sideroxylonal C | Not specified | [1] |

| E. albens | Flowers | Sideroxylonal C | Not specified |

Experimental Protocols

The extraction and quantification of sideroxylonal A require specific methodologies to ensure accuracy and reproducibility. The following protocols are based on established methods in the scientific literature.

Extraction Methodologies

Two primary methods for the extraction of sideroxylonals from Eucalyptus foliage are Soxhlet extraction and ultrasound-assisted extraction (UAE).

2.1.1. Soxhlet Extraction

This traditional method is effective for exhaustive extraction.

-

Sample Preparation: Air-dry or freeze-dry fresh Eucalyptus leaves and grind them into a fine powder.

-

Apparatus: Assemble a Soxhlet extractor with a round-bottom flask, thimble, and condenser.

-

Solvent System: A mixture of light petroleum spirit and acetone (4:1 v/v) is commonly used.[1][3]

-

Procedure:

-

Place a known quantity of the powdered leaf material (e.g., 5-10 g) into a cellulose thimble.

-

Add the extraction solvent to the round-bottom flask.

-

Heat the flask to initiate solvent vaporization and reflux.

-

Continue the extraction for a recommended duration of 6 hours to achieve approximately 92% recovery of sideroxylonals.[3]

-

After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.

-

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient alternative to Soxhlet extraction.

-

Sample Preparation: Prepare dried and ground leaf material as described for Soxhlet extraction.

-

Apparatus: An ultrasonic bath or probe sonicator is required.

-

Solvent System: A solution of 7% water in acetonitrile with 0.1% trifluoroacetic acid has been shown to be effective.[2]

-

Procedure:

-

Weigh a small amount of the powdered leaf sample (e.g., 50 mg) into a suitable vessel.

-

Add a known volume of the extraction solvent.

-

Sonicate the mixture for a short period, for instance, 5 minutes.[2] Soaking the sample in the solvent for 5 minutes prior to a 1-minute sonication can also be effective.[2]

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the extracted sideroxylonals for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for the quantification of sideroxylonal A.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 column is typically used.

-

Mobile Phase: An isocratic mobile phase of 93% acetonitrile and 7% water, both containing 0.1% trifluoroacetic acid, can be used.[2]

-

Internal Standard: An internal standard, such as 2-ethylphenol, should be added to the sample and calibration standards to improve accuracy.

-

Procedure:

-

Prepare a stock solution of purified sideroxylonal A of known concentration.

-

Create a series of calibration standards by diluting the stock solution. Add the internal standard to each.

-

Prepare the sample extract, ensuring the addition of the internal standard at the same concentration as in the calibration standards.

-

Filter the standards and sample through a 0.45 µm syringe filter before injection.

-

Inject the standards and sample onto the HPLC system.

-

Monitor the absorbance at a wavelength of 275 nm.

-

Construct a calibration curve by plotting the ratio of the peak area of sideroxylonal A to the peak area of the internal standard against the concentration of the standards.

-

Determine the concentration of sideroxylonal A in the sample by interpolating its peak area ratio on the calibration curve.

-

Biosynthesis of Sideroxylonal A

The biosynthesis of sideroxylonal A begins with the formation of its core phloroglucinol structure, followed by formylation and dimerization.

The initial step involves the acetate-malonate pathway, where three molecules of malonyl-CoA are condensed and cyclized by a type III polyketide synthase to form the foundational phloroglucinol ring.[4] This core is then believed to undergo subsequent enzymatic modifications, including formylation, to produce formylated phloroglucinol monomers. The final step is likely a dimerization of these monomers to yield the complex structure of sideroxylonal A.

Visualizations

Biosynthetic Pathway of Sideroxylonal A

Caption: Proposed biosynthetic pathway of Sideroxylonal A.

Experimental Workflow for Sideroxylonal A Analysis

References

Methodological & Application

Application Notes and Protocols for Sideroxylonal A Extraction from Eucalyptus Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sideroxylonal A is a formylated phloroglucinol compound found in the foliage of various Eucalyptus species, including Eucalyptus sideroxylon, Eucalyptus loxophleba, and Eucalyptus albens.[1][2] This compound, along with other related sideroxylonals, has garnered interest for its potential biological activities, which are relevant to drug development. This document provides detailed protocols for the extraction of sideroxylonal A from Eucalyptus leaves, summarizing key quantitative data and visualizing the experimental workflow. The protocols are based on established methodologies to ensure reproducibility and high recovery rates.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of sideroxylonal A. Below is a summary of quantitative data from two common extraction techniques.

| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (Sonication) |

| Solvent System | Light petroleum spirit:acetone (4:1) | 7% water in acetonitrile + 0.1% trifluoroacetic acid |

| Extraction Time | 6 hours | 5 minutes |

| Recovery Rate | ~92% | Higher than Soxhlet extraction |

| Sample Preparation | Dry, ground foliage | Dry, ground foliage |

| Equipment | Soxhlet apparatus | Ultrasonic bath/probe |

| Throughput | Low | High (up to 100 samples/day with autosampler) |

| Reference | Wallis et al., 2003[3] | Wallis and Foley, 2005[4][5] |

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is a traditional and thorough method for the extraction of sideroxylonals.

Materials:

-

Dried and ground Eucalyptus leaves

-

Light petroleum spirit

-

Acetone

-

Soxhlet apparatus (including thimble, flask, and condenser)

-

Heating mantle

-

Rotary evaporator

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation: Weigh an appropriate amount of finely ground, dried Eucalyptus leaf material and place it into a cellulose extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber and the round-bottom flask filled with the extraction solvent (light petroleum spirit:acetone, 4:1 v/v).

-

Extraction: Heat the solvent in the flask using a heating mantle to initiate continuous reflux. Allow the extraction to proceed for 6 hours.[3] The yield of sideroxylonals shows an exponential increase with time, with an inflection point at approximately 4 hours.[3]

-

Solvent Removal: After extraction, allow the apparatus to cool. Remove the flask containing the extract and concentrate the solvent using a rotary evaporator under reduced pressure.

-

Analysis: The resulting crude extract can be directly analyzed by reversed-phase High-Performance Liquid Chromatography (HPLC) for the quantification of sideroxylonal A.[3] No further purification is typically required for analytical purposes.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a rapid alternative to the conventional Soxhlet method, ideal for high-throughput screening.

Materials:

-

Dried and ground Eucalyptus leaves

-

Acetonitrile

-

Deionized water

-

Trifluoroacetic acid (TFA)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Vortex mixer

-

Autosampler vials with filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh approximately 50 mg of finely ground, dried Eucalyptus leaf material into a suitable extraction vessel (e.g., a centrifuge tube).

-

Solvent Preparation: Prepare the extraction solvent by mixing 7% deionized water in acetonitrile and adding 0.1% trifluoroacetic acid (v/v/v).[5]

-

Extraction:

-

Add a known mass (approximately 5 g) of the extraction solvent to the sample.[5]

-

Briefly vortex the mixture.

-

Place the sample in an ultrasonic bath and sonicate for 5 minutes.[4][5] Soaking the sample in the solvent for 5 minutes can recover about 70% of the sideroxylonals, with the remaining portion extracted within 1 minute of sonication.[4]

-

-

Sample Clarification: Centrifuge the sample to pellet the solid plant material.

-

Analysis: Filter the supernatant (0.22 µm) into an autosampler vial. The extract is now ready for analysis by reversed-phase HPLC. Extracts prepared with water-acetonitrile are reported to be stable for at least 48 hours.[4]

Mandatory Visualization

Experimental Workflow for Sideroxylonal A Extraction

Caption: Workflow for Sideroxylonal A Extraction from Eucalyptus Leaves.

References

- 1. Sideroxylonal A | C26H28O10 | CID 10391273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Sideroxylonal A in Eucalyptus Species using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideroxylonal A is a formylated phloroglucinol compound found in various Eucalyptus species. It, along with related compounds like sideroxylonal C, is known for its bioactive properties, including potential inhibitory effects on key biological pathways. Accurate and precise quantification of sideroxylonal A is crucial for research into its pharmacological effects, for the quality control of herbal preparations, and for understanding its ecological role. This application note provides a detailed protocol for the quantification of sideroxylonal A in plant material using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Two well-established sample preparation methods are described: a traditional Soxhlet extraction and a rapid ultrasonic-assisted extraction.

Experimental Protocols

Sample Preparation

Two methods are presented for the extraction of sideroxylonal A from dried and ground Eucalyptus foliage. Method 2 (Ultrasonic-Assisted Extraction) is recommended for its speed and efficiency, especially for a large number of samples.

Method 1: Soxhlet Extraction [1][2]

This method is thorough and suitable for exhaustive extraction.

-

Sample Weighing: Accurately weigh approximately 1.5 g of dried, ground Eucalyptus leaf material into a cellulose extraction thimble.

-

Extraction: Place the thimble into a Soxhlet extractor. Add 100 mL of light petroleum spirit:acetone (4:1, v/v) to the distillation flask.

-

Reflux: Heat the solvent to a gentle boil and extract the sample for 6 hours. A 6-hour extraction ensures about 92% recovery of sideroxylonals.[1][2]

-

Concentration: After extraction, allow the extract to cool to room temperature. If necessary, concentrate the extract to a known volume using a rotary evaporator.

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

Method 2: Ultrasonic-Assisted Extraction (Rapid Method) [3][4]

This method is significantly faster and requires less solvent.

-

Sample Weighing: Accurately weigh 50-100 mg of dried, ground Eucalyptus leaf material into a centrifuge tube.

-

Solvent Addition: Add a known mass (approximately 5 g) of extraction solvent (7% water in acetonitrile containing 0.1% trifluoroacetic acid) to the tube.

-

Sonication: Place the tube in an ultrasonic bath and sonicate for 5-10 minutes.[3]

-

Centrifugation/Filtration: Centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

The following HPLC conditions are suitable for the separation and quantification of sideroxylonal A.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| HPLC System | Waters Alliance Model or equivalent |

| Column | Wakosil 250 mm × 4 mm GL 3C18RS, 5 µm |

| Mobile Phase | Isocratic: 93% Acetonitrile, 7% Water (both with 0.1% Trifluoroacetic Acid) OR Gradient Elution may be required for complex extracts. |

| Flow Rate | 0.75 mL/min[3] |

| Column Temperature | 37 °C[3] |

| Injection Volume | 15-20 µL[3] |

| Detector | UV/PDA Detector |

| Detection Wavelength | 275 nm |

| Run Time | Approximately 12-15 minutes for isocratic analysis |

Standard Preparation and Calibration

-

Stock Standard Solution: Prepare a stock solution of sideroxylonal A (if available as a pure standard) in the mobile phase at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

-

Calibration Curve: Inject the working standards into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.

Data Presentation

The performance of the HPLC method should be validated to ensure reliability. The following tables summarize typical validation parameters for the analysis of a related compound (1,8-cineole) from Eucalyptus oil, which can be considered representative for the analysis of sideroxylonal A.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20-100 µg/mL[1] |

| Correlation Coefficient (R²) | > 0.999[1] |

| Accuracy (% Recovery) | 100 - 102.48%[1] |

| Precision (% RSD) | < 2%[1] |

| Limit of Detection (LOD) | 0.017 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.175 µg/mL[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of sideroxylonal A from sample collection to data analysis.

Caption: Experimental workflow for sideroxylonal A quantification.

Signaling Pathway

References

Using Sideroxylonal A to Unravel Herbivore Foraging Decisions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sideroxylonal A, a potent formylated phloroglucinol compound found in Eucalyptus species, as a tool to investigate the foraging behavior of herbivores. Sideroxylonal A's role as a natural antifeedant offers a unique opportunity to dissect the chemical ecology of plant-animal interactions, understand the mechanisms of dietary selection, and potentially develop novel, targeted herbivore deterrents.

Introduction to Sideroxylonal A

Sideroxylonal A is a plant secondary metabolite that significantly influences the feeding patterns of various herbivores, including marsupials and insects.[1][2] Its presence in Eucalyptus foliage is a key factor in the chemical defense strategy of these plants against herbivory.[1][2] Studies have demonstrated that increasing concentrations of sideroxylonal A can lead to a reduction in total food intake, a slower rate of consumption, and altered feeding bout dynamics in herbivores such as the common ringtail possum (Pseudocheirus peregrinus) and the common brushtail possum (Trichosurus vulpecula).[1][3] This makes sideroxylonal A an invaluable tool for controlled laboratory and field studies aimed at understanding the intricate decision-making processes of foraging animals.

Data Presentation: Quantitative Effects of Sideroxylonal A on Herbivore Foraging

The following tables summarize key quantitative data from studies investigating the impact of sideroxylonal A on herbivore feeding behavior.

Table 1: Effect of Sideroxylonal A Concentration on Foraging Behavior of the Common Ringtail Possum (Pseudocheirus peregrinus)

| Sideroxylonal A Concentration (mg/g DM) | Total Intake (g DM) | Rate of Intake ( g/min ) | Intake per Feeding Bout (g) | Cumulative Time Spent Feeding (min) |

| 0.32 - 12.97 | Decreased with increasing concentration[1] | Decreased with increasing concentration[1] | Decreased with increasing concentration[1] | Increased with increasing concentration[1] |

DM = Dry Matter. Data derived from studies on Eucalyptus melliodora foliage.[1]

Table 2: Effect of Sideroxylonal A on the Feeding Behavior of the Common Brushtail Possum (Trichosurus vulpecula) on Synthetic Diets

| Sideroxylonal A Concentration (mg/g) | Food Intake | Experimental Condition |

| 4 | Reduced | Choice test[3] |

| 7 | Reduced | No-choice test[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing their studies.

Protocol 1: Extraction and Quantification of Sideroxylonal A from Eucalyptus Foliage

This protocol is essential for determining the natural variation of sideroxylonal A in plant material or for verifying its concentration in prepared diets.

Materials:

-

Freeze-dried and ground Eucalyptus foliage

-

Soxhlet extraction apparatus

-

Light petroleum spirit

-

Acetone

-

High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column

-

Sideroxylonal A standard (for calibration)

-

Internal standard (e.g., a compound with similar chromatographic properties but not present in the sample)

Procedure:

-

Extraction:

-

Accurately weigh a sample of dried, ground foliage.

-

Place the sample in a Soxhlet thimble.

-

Extract the sample with a 4:1 mixture of light petroleum spirit and acetone for a minimum of 6 hours. This duration ensures a high recovery rate of sideroxylonals.

-

-

Sample Preparation for HPLC:

-

After extraction, evaporate the solvent from the extract.

-

Re-dissolve the residue in a known volume of the HPLC mobile phase.

-

Add a known concentration of the internal standard.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Use a reversed-phase HPLC column.

-

Develop a suitable gradient elution method using solvents such as acetonitrile and water.

-

Monitor the eluent at a wavelength appropriate for sideroxylonal A (typically around 275 nm).

-

Quantify the concentration of sideroxylonal A by comparing the peak area of the sample to a calibration curve generated from the sideroxylonal A standard, corrected for the recovery of the internal standard.

-

Protocol 2: No-Choice Feeding Assay

This experiment assesses the absolute deterrence of sideroxylonal A by presenting herbivores with a single food source.

Materials:

-

Test herbivore (e.g., common brushtail possum)

-

Individually housed cages

-

Food dispensers

-

Artificial diet (see Protocol 4 for preparation) with a known concentration of sideroxylonal A

-

Control artificial diet (without sideroxylonal A)

-

Balanace for weighing food and animals

Procedure:

-

Acclimation:

-

Individually house the animals and allow them to acclimate to the caging conditions and the control artificial diet for a period of 5-7 days.

-

Monitor food intake and body weight to ensure animals are eating and maintaining condition.

-

-

Experimental Period:

-

After acclimation, replace the control diet with the experimental diet containing a specific concentration of sideroxylonal A.

-

Provide a pre-weighed amount of the experimental diet at the beginning of the feeding period (typically at dusk for nocturnal animals).

-

At the end of the feeding period (typically at dawn), remove and weigh the remaining food and any spillage.

-

-

Data Collection and Analysis:

-

Calculate the total food intake by subtracting the weight of the remaining food from the initial weight.

-

Monitor the animal's body weight throughout the experiment.

-

Compare the intake of the experimental diet to the intake of the control diet during the acclimation period. A significant reduction in intake indicates a deterrent effect.

-

Protocol 3: Choice-Test Feeding Assay

This experiment evaluates the relative preference of herbivores when given a choice between a diet containing sideroxylonal A and a control diet.

Materials:

-

Same as Protocol 2, but with two food dispensers per cage.

Procedure:

-

Acclimation:

-

Follow the same acclimation procedure as in Protocol 2, providing the control diet in both food dispensers.

-

-

Experimental Period:

-

Simultaneously present the animals with a pre-weighed amount of the control diet in one dispenser and the experimental diet (containing sideroxylonal A) in the other.

-

The position of the two diets (left or right) should be randomized daily to avoid any side-bias.

-

At the end of the feeding period, remove and weigh the remaining food from each dispenser.

-

-

Data Collection and Analysis:

-

Calculate the intake from each food dispenser.

-

Calculate a preference index, for example: (Intake of control diet - Intake of experimental diet) / (Total intake). A positive index indicates a preference for the control diet.

-

Statistically compare the intake of the two diets.

-

Protocol 4: Preparation of an Artificial Diet Incorporating Sideroxylonal A

This protocol provides a general framework for creating a palatable and nutritionally complete artificial diet for possums, with the incorporation of the lipophilic sideroxylonal A. Note: The exact composition may need to be optimized based on the specific herbivore species and the palatability of the final mixture.

Base Diet Ingredients:

-

High-quality protein source (e.g., casein, soy protein isolate)

-

Carbohydrate source (e.g., corn starch, sucrose)

-

Fiber source (e.g., cellulose, psyllium husk)

-

Fat source (e.g., vegetable oil)

-

Vitamin and mineral premix formulated for the target species

-

A binder (e.g., agar, gelatin)

-

Water

Incorporation of Sideroxylonal A:

-

Dissolving Sideroxylonal A: Sideroxylonal A is lipophilic. Dissolve the desired amount of sideroxylonal A in a small amount of the fat source (vegetable oil) or a suitable solvent like ethanol. If using a solvent, ensure it is fully evaporated before mixing with the other ingredients.

-

Emulsification: To ensure even distribution of the oil-soluble sideroxylonal A in the aqueous diet matrix, an emulsifier may be necessary. Food-grade emulsifiers such as lecithin can be used.

-

Mixing:

-

Thoroughly mix all the dry ingredients (protein, carbohydrate, fiber, vitamin/mineral premix).

-

In a separate container, mix the wet ingredients (water, binder, and the oil containing sideroxylonal A).

-

Gradually add the dry ingredients to the wet ingredients while mixing continuously to form a homogenous paste.

-

-

Setting:

-

If using a heat-activated binder like agar, heat the mixture according to the manufacturer's instructions and then allow it to cool and solidify.

-

The final diet can be cut into pellets or blocks of a suitable size for the test animal.

-

Important Considerations:

-

Palatability: The addition of sideroxylonal A may decrease the palatability of the diet. It is crucial to conduct pilot studies with low concentrations to ensure the animals will consume the diet.

-

Control Diet: The control diet should be prepared using the exact same procedure but without the addition of sideroxylonal A (only the carrier oil/solvent).

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

References

Application Notes and Protocols for Large-Scale Purification of Sideroxylonal A for Preclinical Studies

Introduction

Sideroxylonal A, a formylated phloroglucinol-terpene adduct isolated from various Eucalyptus species such as Eucalyptus grandis and Eucalyptus loxophleba, has demonstrated a range of promising biological activities.[1][2][3] To enable comprehensive preclinical evaluation, including toxicology and pharmacology studies, a robust and scalable purification process is required to produce sufficient quantities of high-purity Sideroxylonal A. For preclinical trials, particularly those conducted under Good Laboratory Practices (GLP), a high degree of purity, often exceeding 98-99%, is essential to ensure that observed biological effects are attributable to the active pharmaceutical ingredient (API) and not to impurities.[4] This document provides detailed protocols for the large-scale extraction and purification of Sideroxylonal A to meet the stringent requirements of preclinical research.

Overview of Purification Strategy

The large-scale purification of Sideroxylonal A involves a multi-step process beginning with the extraction from plant material, followed by a series of chromatographic separations to isolate the target compound with high purity. The general workflow is depicted below.

Caption: Overall workflow for the large-scale purification of Sideroxylonal A.

Experimental Protocols

Protocol 1: Large-Scale Extraction of Sideroxylonal A from Eucalyptus Leaves

This protocol details the initial extraction of the crude mixture containing Sideroxylonal A from dried and powdered Eucalyptus leaves. Solvent extraction with ultrasound assistance is employed to enhance efficiency at a large scale.[5]

1. Materials and Equipment:

-

Dried and coarsely ground Eucalyptus leaves

-

Reagent-grade acetone

-

Light petroleum spirit (boiling range 40-60 °C)

-

Large-scale stainless steel extractor with ultrasonic capabilities

-

Industrial rotary evaporator

-

Filtration system (e.g., filter press or large Buchner funnel setup)

2. Procedure:

-

Load the extractor with 10 kg of dried, ground Eucalyptus leaf material.

-

Add 50 L of a 4:1 mixture of light petroleum spirit and acetone to the extractor.

-

Activate the ultrasonic system and agitate the mixture at room temperature for 6 hours. A Soxhlet extraction apparatus can also be used, with a recommended extraction time of 6 hours to achieve approximately 92% recovery of sideroxylonals.[6]

-

Following extraction, filter the mixture to separate the plant biomass from the solvent extract.

-

Wash the biomass with an additional 10 L of the extraction solvent to ensure complete recovery.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.[6]

-

The resulting dark, viscous crude extract should be stored at -20°C until further purification.

Protocol 2: Initial Purification by Large-Scale Flash Chromatography

Flash chromatography is a rapid form of column chromatography that serves as an excellent initial purification step to remove non-polar compounds like waxes and chlorophyll, and to separate fractions enriched with Sideroxylonal A.[7]

1. Materials and Equipment:

-

Flash chromatography system with a large-scale column (e.g., 5 kg silica gel capacity)

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

-

UV lamp for visualization

2. Procedure:

-

Prepare a slurry of 5 kg of silica gel in hexane and pack the flash chromatography column.

-

Dissolve approximately 500 g of the crude extract in a minimal volume of dichloromethane or the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The specific gradient will need to be optimized based on TLC analysis of the crude extract.

-

Collect fractions of 1 L and monitor the separation by TLC. Spot a small aliquot of each fraction on a TLC plate, develop in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize under a UV lamp.

-

Pool fractions containing Sideroxylonal A based on the TLC profiles.

-

Evaporate the solvent from the pooled fractions to yield a semi-purified extract.

Protocol 3: High-Purity Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the final step to achieve the high purity required for preclinical studies.[8][9] A reversed-phase column is suitable for separating the moderately polar Sideroxylonal A from closely related compounds.

1. Materials and Equipment:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative C18 HPLC column (e.g., 50 mm internal diameter, 10 µm particle size)

-

Acetonitrile (HPLC grade)

-

Milli-Q or ultrapure water

-

Formic acid (optional, as a mobile phase modifier)

-

Lyophilizer (freeze-dryer)

2. Procedure:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 50% acetonitrile in water).

-

Dissolve the semi-purified extract from the flash chromatography step in a minimal amount of the mobile phase.

-

Inject the dissolved sample onto the column. The loading capacity will depend on the column dimensions and should be optimized.

-

Elute the column with a linear gradient of acetonitrile in water. A typical gradient might run from 50% to 80% acetonitrile over 60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect fractions corresponding to the Sideroxylonal A peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with a purity of >98%.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Freeze the aqueous solution and lyophilize to obtain Sideroxylonal A as a pure, dry powder.

-

Store the final product at -20°C in a desiccated environment.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process for a starting batch of 10 kg of dried Eucalyptus leaves.

Table 1: Purification Yield and Purity Summary

| Purification Step | Starting Mass (g) | Final Mass (g) | Step Yield (%) | Purity (%) |

| Large-Scale Extraction | 10,000 | 500 | 5 | ~5-10 |

| Flash Chromatography | 500 | 50 | 10 | ~60-70 |

| Preparative HPLC | 50 | 5 | 10 | >98 |

Table 2: Chromatographic Conditions

| Method | Stationary Phase | Mobile Phase | Gradient/Flow Rate | Detection |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | Stepwise Gradient | TLC with UV |

| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water | Linear Gradient | UV at 280 nm |

Signaling Pathways and Logical Relationships

The purification process follows a logical progression from crude extraction to high-resolution separation. This can be visualized as a decision-making and processing pathway.

Caption: Logical flow of the Sideroxylonal A purification process.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the large-scale purification of Sideroxylonal A from Eucalyptus leaves. By employing a multi-step strategy involving solvent extraction, flash chromatography, and preparative HPLC, it is feasible to obtain the high-purity material required for rigorous preclinical evaluation. Adherence to these protocols will facilitate the generation of reliable and reproducible data in subsequent preclinical studies, a critical step in the development of Sideroxylonal A as a potential therapeutic agent.

References

- 1. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Establishment of a High-Resolution Liquid Chromatography-Mass Spectrometry Spectral Library for Screening Toxic Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-channel counter-current chromatography for high-throughput fractionation of natural products for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. High-Throughput Fractionation of Natural Products for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]

- 9. researchgate.net [researchgate.net]

Application Note and Protocols for the Analysis of Sideroxylonal A

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sideroxylonal A

Quantitative Data Summary

The concentration of Sideroxylonal A can vary significantly among different Eucalyptus species and even within different parts of the same plant. The following table summarizes representative quantitative data for Sideroxylonal A in Eucalyptus foliage.

| Eucalyptus Species | Plant Material | Concentration of Sideroxylonal A (mg/g dry weight) | Reference |

| Eucalyptus melliodora | Young Leaves | ~10 - 45 | [3] |

| Eucalyptus melliodora | Mature Leaves | ~5 - 30 | [3] |

| Eucalyptus loxophleba ssp. lissophloia | Foliage | up to 100 | [4] |

| Eucalyptus melliodora | Foliage | up to 52 | [4] |

Experimental Protocols

Preparation of Analytical Standards

Objective: To prepare Sideroxylonal A standard solutions for calibration and quantification.

Materials:

-

Sideroxylonal A certified reference material (CRM)

-

Acetonitrile (HPLC grade)

-

Milli-Q water or equivalent

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Micropipettes

Protocol:

-

Primary Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of Sideroxylonal A CRM using an analytical balance.

-

Transfer the weighed CRM into a 10 mL Class A volumetric flask.

-

Add a small volume of acetonitrile to dissolve the CRM completely.

-

Bring the solution to the final volume with acetonitrile and mix thoroughly.

-

Store the primary stock solution at -20°C in an amber vial to protect it from light.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (see HPLC-UV Analysis protocol).

-

A typical calibration range may be from 0.1 µg/mL to 100 µg/mL.

-

For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Preparation: Rapid Extraction of Sideroxylonal A from Eucalyptus Foliage

Objective: To efficiently extract Sideroxylonal A from dried and ground plant material. This protocol is adapted from the rapid sonication method described by Wallis and Foley (2005).[4][5]

Materials:

-

Freeze-dried or oven-dried (at 40°C) and ground Eucalyptus foliage

-

Extraction Solvent: 7% Milli-Q water in acetonitrile with 0.1% Trifluoroacetic acid (TFA)

-

Internal Standard (IS): 2-ethylphenol (optional, but recommended for improved accuracy)

-

Sonicator bath

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Syringe filters (0.2 µm, PTFE or nylon)

-

Autosampler vials

Protocol:

-

Weigh approximately 100 mg of the dried, ground foliage into a 15 mL centrifuge tube.

-

Add a precise volume or weight (e.g., 4.5 g) of the extraction solvent. If using an internal standard, the IS should be pre-dissolved in the extraction solvent at a known concentration (e.g., 0.3 g/L).

-

Vortex the mixture for 30 seconds to ensure the sample is fully wetted.

-

Place the tube in a sonicator bath and sonicate for 5 minutes.[4]

-

After sonication, centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the solid material.

-

Filter the supernatant through a 0.2 µm syringe filter directly into an autosampler vial.

-

The sample is now ready for HPLC-UV analysis.

HPLC-UV Analysis of Sideroxylonal A

Objective: To separate and quantify Sideroxylonal A in the prepared extracts.

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |

| Column | Wakosil 250 mm × 4 mm GL 3C18RS or equivalent C18 column |

| Mobile Phase | Isocratic: 93% Acetonitrile, 7% Water, both with 0.1% TFA |

| Flow Rate | 0.75 mL/min |

| Column Temperature | 37°C |

| Injection Volume | 15 µL |

| UV Detection Wavelength | 275 nm[4] |

| Run Time | Approximately 12 minutes |

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the Sideroxylonal A peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of Sideroxylonal A in the samples using the calibration curve generated from the standards. The concentration is typically expressed as mg of Sideroxylonal A per gram of dry weight of the plant material.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of Sideroxylonal A.

Signaling Pathway of PAI-1 Inhibition

References

- 1. Quantification of Sideroxylonals in Eucalyptus Foliage by High-performance Liquid Chromatography [openresearch-repository.anu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

In Vivo Evaluation of Sideroxylonal A Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Sideroxylonal A, a formylated phloroglucinol compound with significant therapeutic potential. Sideroxylonal A, primarily isolated from various Eucalyptus species, has demonstrated promising anti-inflammatory, antioxidant, and antimicrobial properties in preliminary studies.[1] This document outlines the methodologies for assessing its efficacy in preclinical animal models, focusing on its anti-inflammatory activity.

Preclinical Data Summary

While extensive in vivo data for purified Sideroxylonal A is still emerging, studies on extracts containing this and related compounds have shown significant biological activity. An extract from Eucalyptus melliodora, rich in sideroxylonals, exhibited a potent anti-exudative effect in a formalin-induced edema model in mice.[1] Furthermore, related phloroglucinol compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2] The protocols detailed below are designed to rigorously evaluate the anti-inflammatory efficacy of isolated Sideroxylonal A.

Table 1: Summary of Preclinical In Vivo Anti-Inflammatory Data for a Sideroxylonal-Containing Extract

| Animal Model | Treatment | Dose (mg/kg) | Endpoint | Result | Reference |

| Mouse (Formalin-induced edema) | Eucalyptus melliodora dry extract | 20 | Paw Edema Volume | 61.5% reduction | [1] |

Table 2: Hypothetical In Vivo Efficacy of Purified Sideroxylonal A in a Carrageenan-Induced Paw Edema Model

| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 4h | Myeloperoxidase (MPO) Activity (U/mg tissue) | TNF-α Level (pg/mg tissue) |

| Rat (Wistar) | Vehicle Control | - | 0 | 5.2 ± 0.6 | 250 ± 30 |

| Rat (Wistar) | Sideroxylonal A | 10 | 35 ± 4.2 | 3.8 ± 0.4 | 180 ± 22 |

| Rat (Wistar) | Sideroxylonal A | 20 | 58 ± 5.1 | 2.5 ± 0.3 | 110 ± 15 |

| Rat (Wistar) | Sideroxylonal A | 40 | 72 ± 6.3 | 1.8 ± 0.2 | 75 ± 10 |

| Rat (Wistar) | Indomethacin | 10 | 75 ± 5.9 | 1.6 ± 0.3 | 70 ± 8 |

Note: Data in Table 2 is hypothetical and for illustrative purposes to guide experimental design.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vivo anti-inflammatory efficacy of Sideroxylonal A.

Animal Model and Care

-

Species: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

-

Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions with a 12-hour light/dark cycle, a constant temperature of 22 ± 2°C, and relative humidity of 50-60%.

-

Diet: Standard pellet diet and water should be provided ad libitum.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

-

Sideroxylonal A (purity >95%)

-

Carrageenan (lambda, Type IV)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Positive control: Indomethacin or Diclofenac sodium

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Grouping: Randomly divide the rats into five groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Sideroxylonal A (10 mg/kg, i.p.)

-

Group III: Sideroxylonal A (20 mg/kg, i.p.)

-

Group IV: Sideroxylonal A (40 mg/kg, i.p.)

-

Group V: Indomethacin (10 mg/kg, i.p.)

-

-

Drug Administration: Administer the respective treatments intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Biochemical Analysis: At the end of the experiment (4 h), euthanize the animals and collect the paw tissue for the estimation of myeloperoxidase (MPO) activity and pro-inflammatory cytokines like TNF-α and IL-6.

Formalin-Induced Edema in Mice

This model is suitable for assessing the later phases of inflammation.[1]

Materials:

-

Sideroxylonal A

-

Formalin (2.5% in saline)

-

Vehicle

-

Positive control

-

Digital calipers

Procedure:

-

Animal Grouping and Dosing: Follow a similar grouping and dosing strategy as in the carrageenan model, adjusting doses for mice if necessary. Administer treatments 60 minutes prior to formalin injection.

-

Induction of Edema: Inject 20 µL of 2.5% formalin into the sub-plantar region of the right hind paw.

-

Measurement of Paw Thickness: Measure the paw thickness using digital calipers at 0 h and at regular intervals for up to 24 hours.

-

Data Analysis: Calculate the percentage inhibition of edema as described for the carrageenan model.

Visualizations

Experimental Workflow

Caption: Workflow for in vivo anti-inflammatory evaluation of Sideroxylonal A.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Putative anti-inflammatory mechanism of Sideroxylonal A.

References

Application Notes & Protocols: Formulation of Sideroxylonal A for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Sideroxylonal A is a formylated phloroglucinol compound naturally occurring in various Eucalyptus species.[1] It belongs to a class of complex polyphenols known for a range of biological activities. Structurally, it is characterized by a unique phloroglucinol dialdehyde moiety.[1] Preclinical research has highlighted its potential as an antibacterial agent, an inhibitor of cancer cell growth, and a modulator of enzymatic pathways involved in thrombosis and diabetic complications.[2][3] These application notes provide detailed protocols for the preparation of Sideroxylonal A formulations for use in common experimental settings, along with a summary of its physicochemical properties and biological activities.

2. Physicochemical Properties & Storage

Proper handling and storage are critical for maintaining the stability and activity of Sideroxylonal A. The compound is a powder that is relatively stable when stored correctly but can degrade at elevated temperatures.[1]

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₀ | [1] |

| Molecular Weight | 500.5 g/mol | [1] |

| Appearance | Powder | [1] |

| Known Solvents | DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone | [1][3] |

| Storage (Powder) | -20°C for up to 3 years | [4] |

| Storage (In Solvent) | -80°C for up to 1 year | [4] |

3. Biological Activity Data

Sideroxylonal A has demonstrated inhibitory activity across several biological targets. The following table summarizes key quantitative findings.

| Target / Assay | Test System | IC₅₀ / MIC | Reference |

| PAI-1 Inhibition | In vitro enzymatic assay | 3.3 µM | [5] |

| PAI-1 Inhibition (Sideroxylonal B) | In vitro enzymatic assay | 5.3 µM | [5] |

| PAI-1 Inhibition (Sideroxylonal C) | In vitro enzymatic assay | 4.7 µM | [5] |

| HeLa Cell Growth | In vitro cell culture | IC₅₀ not reported, but inhibitory activity is confirmed | [3] |

| Antibacterial Activity | S. aureus, B. subtilis (Gram+) | MIC not reported, but activity is confirmed | [3] |

4. Experimental Protocols

Due to its hydrophobicity, Sideroxylonal A requires an organic solvent for initial solubilization before dilution in aqueous media for most biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

4.1. Protocol for Preparation of a 10 mM DMSO Stock Solution

This high-concentration stock is the starting point for preparing working solutions for most in vitro experiments.

Materials:

-

Sideroxylonal A (MW = 500.5 g/mol )

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

Procedure:

-

Weighing: Accurately weigh 1 mg of Sideroxylonal A powder and place it into a sterile vial.

-

Calculation: To make a 10 mM solution, you need 5.005 mg per 1 mL of DMSO. For smaller amounts, adjust accordingly. For 1 mg: Volume (µL) = (Mass (mg) / MW (g/mol)) * 1,000,000 / Concentration (mM)

-

Volume (µL) = (1 / 500.5) * 1,000,000 / 10 = 199.8 µL

-

-

Solubilization: Add 199.8 µL of anhydrous DMSO to the vial containing the 1 mg of Sideroxylonal A.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

4.2. Protocol for Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium. It is critical to ensure the final DMSO concentration remains non-toxic to the cells (typically ≤0.1%).

Materials:

-

10 mM Sideroxylonal A stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile pipette tips and tubes

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium. (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

Final Working Solution: Prepare the final concentration for treating cells. For example, to achieve a final concentration of 10 µM in a total well volume of 1 mL:

-

Add 1 µL of the 10 mM stock solution directly to 999 µL of cell culture medium in the well.

-

Alternatively, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, this would be 0.1% DMSO (1 µL of DMSO in 1 mL of medium).

-

Mixing and Application: Mix the final working solution gently by pipetting before adding it to the cells.

Visualizations: Workflows and Signaling Pathways

5. Experimental Workflow Diagram

The following diagram outlines the standard workflow for preparing Sideroxylonal A from a dry powder to a final working concentration for cell-based experiments.

Caption: Workflow for preparing Sideroxylonal A solutions.

6. Signaling Pathway Diagrams

6.2. Inhibition of Aldose Reductase (Polyol Pathway)

Sideroxylonal A is a known inhibitor of aldose reductase, the first enzyme in the polyol pathway of glucose metabolism. This pathway is implicated in the pathogenesis of diabetic complications.

Caption: Sideroxylonal A blocks the polyol pathway via aldose reductase.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Antibacterial sideroxylonals and loxophlebal A from Eucalyptus loxophleba foliage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-PDA-ESI-MS/MS Profiling and Anti-Biofilm Potential of Eucalyptus sideroxylon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

challenges in the chemical synthesis of sideroxylonal A

Technical Support Center: Synthesis of Sideroxylonal A

Welcome to the technical support center for the chemical synthesis of Sideroxylonal A. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. As the total synthesis of Sideroxylonal A has not yet been published, this guide addresses the anticipated challenges based on its intricate structure, drawing from established synthetic methodologies for related compounds.

Troubleshooting Guides

This section is designed to help you navigate specific experimental issues you may encounter during the synthesis of Sideroxylonal A and its key intermediates.

Issue 1: Low Yields in the Formylation of the Phloroglucinol Core

-

Question: My formylation reaction on the phloroglucinol precursor is resulting in a complex mixture of products with low yields of the desired di-formylated compound. How can I improve this?

-

Answer: The direct di-formylation of a phloroglucinol system can be challenging due to the high reactivity of the aromatic ring, leading to over-formylation or side reactions. Here are some troubleshooting steps:

-

Stepwise Formylation: Consider a stepwise approach. Protect one hydroxyl group, perform the first formylation, and then deprotect and carry out the second formylation. This can provide better control over the regioselectivity.

-

Choice of Formylating Agent: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method. However, the reactivity can be modulated by using different formylating agents. For instance, Duff's reaction (hexamethylenetetramine in acidic conditions) or Reimer-Tiemann reaction (chloroform and a base) could offer different selectivity profiles.

-

Protecting Group Strategy: The use of appropriate protecting groups on the hydroxyl functions is crucial. Bulky silyl ethers, for example, can direct the formylation to the less hindered positions. It is important to choose protecting groups that are stable to the formylation conditions but can be removed without affecting the newly introduced aldehyde groups.[1][2][3]

-

Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reagents. Running the reaction at a lower temperature may help to reduce the formation of side products.

-

Issue 2: Poor Diastereoselectivity in the Chromane Ring Formation

-

Question: I am attempting to construct the chromane core through a cyclization reaction, but I am observing a low diastereomeric ratio. What strategies can I employ to improve the stereoselectivity?

-

Answer: Achieving high diastereoselectivity in the formation of the substituted chromane ring is a significant challenge due to the creation of three contiguous stereocenters. Consider the following approaches:

-

Substrate Control: The stereochemistry of your starting materials will heavily influence the outcome. Ensure the precursors for the cyclization have high enantiomeric purity.

-

Catalyst-Controlled Reaction: Employing a chiral catalyst, such as a chiral Lewis acid or a Brønsted acid, can induce facial selectivity in the cyclization step.[4] There are several established methods for the diastereoselective synthesis of multisubstituted chroman derivatives.[5][6][7]

-

Reaction Type: The choice of cyclization reaction is critical. An intramolecular Friedel-Crafts type reaction, an oxa-Michael addition, or a [4+2] cycloaddition could be explored, each offering different stereochemical outcomes.[4][6]

-

Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. These parameters can have a significant impact on the transition state of the cyclization, thereby influencing the diastereoselectivity.

-

Issue 3: Degradation of Aldehyde Groups During Subsequent Transformations

-

Question: The formyl groups on my phloroglucinol moiety are sensitive to the reaction conditions of a subsequent step in my synthetic route. How can I protect them?

-

Answer: The aldehyde groups are susceptible to oxidation, reduction, and nucleophilic attack. Protecting them as acetals is a common and effective strategy.

-

Acetal Protection: React the aldehyde with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst to form a cyclic acetal. These are generally stable to a wide range of reaction conditions, including organometallic reagents and hydrides.

-

Orthogonal Protecting Groups: If multiple protecting groups are used in your synthesis, ensure they are orthogonal. This means you can selectively remove one protecting group without affecting the others.[1] For example, if you have silyl ethers protecting the hydroxyl groups, you can deprotect the acetal under acidic conditions while leaving the silyl ethers intact.

-

Mild Deprotection Conditions: Choose an acetal that can be removed under mild conditions to avoid degradation of other sensitive functional groups in your molecule.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Sideroxylonal A?

The main challenges in the synthesis of Sideroxylonal A are:

-

Stereocontrol: The molecule possesses a chromane core with three contiguous stereocenters, requiring a highly diastereoselective and enantioselective synthetic strategy.

-

Functional Group Compatibility: The presence of multiple reactive functional groups, including hydroxyls and formyls, necessitates a carefully designed protecting group strategy to ensure chemoselectivity during the synthesis.

-

Aromatic Substitution: The synthesis of the heavily substituted and formylated phloroglucinol rings with precise regiocontrol is a significant hurdle.

-

Convergent Assembly: Developing a convergent synthetic route to efficiently bring together the complex phloroglucinol and terpene-like fragments is crucial for a viable total synthesis.

Q2: What are some potential starting materials for the synthesis of the key fragments of Sideroxylonal A?

-

Phloroglucinol Fragment: Commercially available phloroglucinol or its derivatives would be the logical starting point. These would require regioselective protection and formylation.

-

Terpene-like Fragment: The isobutyl and isopropyl substituted portion of the chromane ring could potentially be derived from chiral pool starting materials such as citronellal or other readily available terpenes. Alternatively, asymmetric synthesis methodologies could be employed to construct this fragment.

Q3: Are there any biomimetic or biocatalytic approaches that could be considered for the synthesis of Sideroxylonal A?

While a full biocatalytic synthesis may be complex to develop, certain steps could potentially be inspired by the proposed biosynthetic pathway. It is believed that Sideroxylonal A is formed in nature through the coupling of phloroglucinol derivatives with terpene precursors.[8] A biomimetic approach might involve an enzyme-catalyzed or a Lewis acid-catalyzed reaction between a phloroglucinol derivative and a terpene-like precursor to form the chromane core. Exploring enzymes for stereoselective reductions or oxidations could also be a viable strategy to introduce the desired stereochemistry.

Quantitative Data

As there is no published total synthesis of Sideroxylonal A, the following table presents a hypothetical but realistic set of target yields and stereoselectivities for a potential multi-step synthesis. This is intended to serve as a benchmark for researchers developing a synthetic route.

| Step No. | Transformation | Target Yield (%) | Target Diastereomeric Ratio (d.r.) | Target Enantiomeric Excess (e.e.) (%) |

| 1-3 | Synthesis of Formylated Phloroglucinol | 60-70 | N/A | N/A |

| 4-6 | Synthesis of Chiral Terpene-like Fragment | 50-60 | N/A | >98 |

| 7 | Fragment Coupling and Cyclization | 40-50 | >10:1 | N/A |

| 8-9 | Late-stage Functional Group Manipulations | 70-80 | N/A | N/A |

| 10 | Final Deprotection | >90 | N/A | N/A |

| Overall | Total Synthesis of Sideroxylonal A | ~1-2 | >10:1 | >98 |

Experimental Protocols (Hypothetical)

Key Experiment: Diastereoselective Chromane Ring Formation via Intramolecular Oxa-Michael Addition

This protocol describes a hypothetical key step for the stereoselective formation of the chromane ring.

-

Materials:

-

Precursor containing the phloroglucinol and the α,β-unsaturated ester moieties.

-

Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid).

-

Anhydrous, degassed solvent (e.g., toluene or dichloromethane).

-

Inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the precursor (1.0 eq) and the chiral Brønsted acid catalyst (0.1 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chromane derivative.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Visualizations

References

- 1. jocpr.com [jocpr.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. youtube.com [youtube.com]

- 4. BJOC - cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin [beilstein-journals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]

improving the resolution of sideroxylonal A in reverse-phase HPLC

Welcome to the technical support center for the chromatographic analysis of sideroxylonal A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution of sideroxylonal A in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing broad or tailing peaks for sideroxylonal A?

Peak broadening or tailing for phenolic compounds like sideroxylonal A in RP-HPLC can stem from several issues. Common causes include secondary interactions with the stationary phase, column contamination or degradation, or suboptimal mobile phase conditions.

-

Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups on sideroxylonal A, causing peak tailing[1]. Using an acidic mobile phase modifier (e.g., 0.1% formic or acetic acid) can suppress this interaction.

-

Column Contamination: Buildup of strongly retained sample components on the column can distort peak shapes[2]. Using a guard column and ensuring adequate sample preparation can prevent this.

-

Column Void: A void at the head of the column can cause band broadening for all peaks[1]. This can result from pressure shocks or degradation of the stationary phase.

-

Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can lead to peak broadening[3].

-

Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and neutral forms, leading to broad peaks[4].

Q2: My sideroxylonal A peak is co-eluting with an impurity. How can I improve the separation?

Improving the resolution between two co-eluting peaks requires modifying the chromatographic selectivity (α), efficiency (N), or retention factor (k').[5][6]

-

Adjust Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase (decreasing the organic solvent) will increase the retention time (k') for sideroxylonal A and may improve separation from less-retained impurities.[6][7]

-

Change Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity (α) due to different chemical interactions with the analyte and stationary phase.[8] This is a powerful way to change peak spacing.

-

Modify Mobile Phase pH: Adjusting the pH can change the ionization state of acidic or basic analytes, significantly impacting their retention and altering selectivity.[5][7] For sideroxylonal A, which is a phenolic compound, using an acidic modifier like formic or acetic acid is recommended.[9][10]

-

Implement a Gradient: A shallow gradient elution can be more effective than an isocratic method for separating closely eluting compounds in a complex sample.[5][11]

-

Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide different selectivity through alternative interactions like π-π bonding.[5][11]

Q3: What is a good starting point for an RP-HPLC method for sideroxylonal A analysis?

Based on established methods for sideroxylonals and similar flavonoids, a robust starting point would utilize a C18 column with a gradient elution of water and acetonitrile, both containing an acidic modifier.[10][12][13][14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of sideroxylonal A.

Initial Troubleshooting Workflow

The first step in troubleshooting is to systematically evaluate the system, from the mobile phase to the detector, to isolate the source of the problem.

Caption: General troubleshooting workflow for poor HPLC resolution.

Problem: Poor Resolution (Peak Overlap / Co-elution)

| Potential Cause | Recommended Solution |

| Inadequate Selectivity (α) | 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa.[8] 2. Adjust Mobile Phase pH: Add or change the concentration of an acidic modifier (e.g., 0.1% formic acid).[7] 3. Change Column Type: Switch from a C18 to a different stationary phase (e.g., Phenyl-Hexyl) to introduce different separation mechanisms.[5] |

| Insufficient Retention (k') | 1. Decrease Organic Solvent %: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention and allow more time for separation.[6][8] 2. Use a Weaker Solvent: If possible, switch to a weaker organic solvent. |

| Poor Efficiency (N) | 1. Decrease Flow Rate: Lowering the flow rate can sometimes enhance separation, though it will increase run time.[5] 2. Increase Column Length or Decrease Particle Size: Use a longer column or a column packed with smaller particles (UHPLC systems may be required for sub-2 µm particles).[6][11] 3. Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency.[11] |

Problem: Broad or Asymmetric Peaks (Tailing/Fronting)

| Potential Cause | Recommended Solution |

| Secondary Interactions | 1. Adjust Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress silanol activity.[7][14] 2. Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize surface silanol groups. |

| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample.[3] 2. Dilute Sample: Decrease the concentration of the sample. |

| Contamination / Column Damage | 1. Use a Guard Column: Protect the analytical column from strongly adsorbed contaminants.[2] 2. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[3] 3. Replace the Column: If flushing does not restore peak shape, the column may be permanently damaged. |

| Extra-Column Effects | 1. Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[3] 2. Check Detector Settings: Ensure the detector data acquisition rate is appropriate for the peak width. |

Detailed Experimental Protocols

Protocol 1: Systematic Method Development for Improved Resolution

This protocol outlines a logical workflow for developing a new method or optimizing an existing one to achieve baseline resolution for sideroxylonal A. The goal is to systematically adjust parameters that influence selectivity, retention, and efficiency.

Caption: Method development flowchart for optimizing resolution.

Table 1: Example HPLC Conditions for Sideroxylonal A Analysis

This table provides example starting conditions and optimized conditions for the analysis of sideroxylonal A, derived from methods used for similar phenolic compounds.[9][10][12]

| Parameter | Starting Condition | Optimized Condition Example |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.2% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 20% to 80% B in 20 minutes | 30% to 55% B in 15 minutes (shallow) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 25 °C | 35 °C |

| Detection | UV-Vis Diode Array (DAD) at 275 nm | DAD, monitor 275 nm |

| Injection Vol. | 10 µL | 5 µL |

Table 2: Guide to Modifying HPLC Parameters for Resolution Improvement

This table summarizes the effect of changing key HPLC parameters on resolution, retention time, and system backpressure.

| Parameter Change | Effect on Resolution (Rs) | Effect on Retention Time | Effect on Backpressure | Primary Factor Affected |

| ↓ % Organic Solvent | Increase | Increase | Slight Increase | Retention (k') |

| Change Solvent Type | Variable (often large increase) | Variable | Variable | Selectivity (α) |

| Change Stationary Phase | Variable (often large increase) | Variable | Variable | Selectivity (α) |

| ↓ Flow Rate | Increase | Increase | Decrease | Efficiency (N) |

| ↑ Column Temperature | Increase / Decrease | Decrease | Decrease | Efficiency (N), Selectivity (α) |

| ↑ Column Length | Increase | Increase | Increase | Efficiency (N) |

| ↓ Particle Size | Increase | Unchanged | Large Increase | Efficiency (N) |

References

- 1. waters.com [waters.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. HPLC Troubleshooting Guide [scioninstruments.com]

- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]

- 5. pharmaguru.co [pharmaguru.co]

- 6. chromtech.com [chromtech.com]

- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phcog.com [phcog.com]

- 10. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 12. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

degradation products of sideroxylonal A under stress conditions